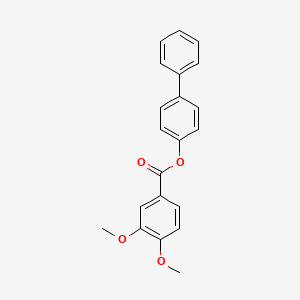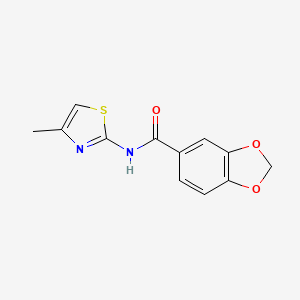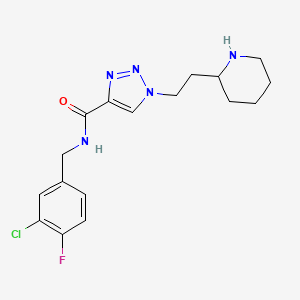![molecular formula C18H26N2O5 B5536016 8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)
8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their intricate molecular frameworks, incorporating elements of spirocyclic and diazaspiro configurations. The interest in such compounds primarily stems from their potential pharmacological activities and their utility as building blocks in organic synthesis.
Synthesis Analysis
Synthesis of this compound involves strategic methodologies to incorporate the diazaspiro[4.5]decan-2-one scaffold. An example approach includes the cycloaddition reactions, where precursors undergo stereospecific transformations to yield the desired spirocyclic frameworks with high precision in molecular architecture (Chiaroni et al., 2000).
Molecular Structure Analysis
The compound exhibits a complex molecular structure characterized by a spirocyclic core, integrating a diazaspiro linkage. Such structures are pivotal for the compound's chemical behavior and interaction with biological targets. Crystallographic analysis offers insights into the stereochemistry and conformations essential for its biological activity.
Chemical Reactions and Properties
The reactivity of this compound is influenced by its functional groups and the spirocyclic framework. It participates in various chemical reactions, including cycloaddition and Ritter reactions, which modify its structure and potentially its biological activity. These reactions are critical for synthesizing analogs with enhanced pharmacological properties or for probing the mechanism of action (Rozhkova et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
The compound 8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has been studied for its potential antihypertensive activity. Research has shown that similar compounds, specifically 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been synthesized and tested as antihypertensive agents. These compounds demonstrated significant lowering of blood pressure in spontaneous hypertensive rats, and some of them were identified as alpha-adrenergic blockers (Caroon et al., 1981).
Cycloaddition Reactions
The compound is also a subject of interest in the field of cycloaddition reactions. Research has explored the synthesis of diazaspiro[4.5]decan-1-one derivatives through [3+2] 1,3-cycloaddition reactions, demonstrating the compound's relevance in the development of new synthetic methods (Chiaroni et al., 2000).
Pharmacodynamic Investigations
Studies have examined the pharmacodynamic properties of derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-2-one, including their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and effects on the central nervous system. These investigations provide insights into the therapeutic potential of these compounds (Matera et al., 2018).
Supramolecular Arrangements
Research on 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives has contributed to understanding their molecular and crystal structures. This knowledge aids in the exploration of their supramolecular arrangements and potential applications in materials science (Graus et al., 2010).
Muscarinic Agonist Properties
The 2-alkoxy-2,8-diazaspiro[4.5]decan-1,3-diones, a group of compounds similar to the subject compound, have been synthesized and tested for their muscarinic receptor binding affinity and agonistic activities. This research highlights the compound's potential in developing new muscarinic agonists (Ishihara et al., 1992).
Eigenschaften
IUPAC Name |
8-(5-methoxyfuran-2-carbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-13(2)6-9-20-12-18(25-17(20)22)7-10-19(11-8-18)16(21)14-4-5-15(23-3)24-14/h4-5,13H,6-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOLWNRZYIAVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCN(CC2)C(=O)C3=CC=C(O3)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-Methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)

![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)
![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)
![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)


![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)
![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)
![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)
![4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5536003.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)